N-Formyl-L-sarcolysin
Overview
Description
N-Formyl-L-sarcolysin is a derivative of L-sarcolysin, a bifunctional alkylating agent known for its antineoplastic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-sarcolysin typically involves the N-formylation of L-sarcolysin. This process can be achieved using various catalysts and reagents. One common method involves the use of formic acid and acetic anhydride, which react with L-sarcolysin to form the N-formyl derivative . Another approach utilizes N,N-dimethylformamide (DMF) as a formylating agent under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient catalytic processes. Heterogeneous nanocatalysts, such as metal/metal oxide-based catalysts, are frequently used due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the N-formylation reaction in eco-friendly media, including water and ionic liquids, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-sarcolysin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-formyl kynurenine, especially under oxidative stress conditions.
Reduction: The compound can be reduced to its corresponding amine under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reactive oxygen species (ROS) are commonly involved in the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles, including amines and thiols, can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-formyl kynurenine
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Formyl-L-sarcolysin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its role in cellular processes.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
N-Formyl-L-sarcolysin exerts its effects primarily through alkylation of DNA. This process involves the formation of covalent bonds with DNA bases, leading to cross-linking and strand breaks. These modifications disrupt DNA replication and transcription, ultimately inducing cell death in rapidly dividing tumor cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Melphalan (L-sarcolysin): A well-known antineoplastic agent used in the treatment of multiple myeloma and ovarian cancer.
Chlorambucil: Another alkylating agent used in cancer therapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
N-Formyl-L-sarcolysin is unique due to its N-formyl group, which enhances its reactivity and specificity towards certain biological targets. This modification can potentially improve its therapeutic index and reduce side effects compared to other alkylating agents.
Properties
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOLNCDBPYJDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954256 | |
Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-41-3, 26367-45-3, 32526-17-3 | |
Record name | N-Formylmelphalan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, DL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Formyl-L-sarcolysin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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